molecular formula C21H22N4O5S B10977826 N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide

Cat. No.: B10977826
M. Wt: 442.5 g/mol
InChI Key: QJPBEYAQFWMEQT-UHFFFAOYSA-N
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Description

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrimidine ring, a sulfonamide group, and a benzamide moiety, making it a versatile molecule for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide typically involves a multi-step process. One optimized method includes the following steps :

    Starting Materials: Anthranylamide and propionic anhydride are used as starting materials.

    Hydrolysis: The hydrolysis of anthranylamide is carried out in an alkaline medium.

    Acylation: Schotten–Bauman acylation is performed in the same alkaline medium.

    Final Step: The preparation of the final compound involves replacing the polar aprotic solvent DMF with the less toxic and more environmentally friendly DMSO.

Industrial Production Methods

For industrial production, the process is scaled up using more accessible and cost-effective starting materials. The use of DMSO instead of DMF is preferred to minimize environmental hazards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and alkylating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide involves its interaction with specific molecular targets. The compound is known to affect the central nervous system (CNS) by modulating neurotransmitter pathways. It acts on receptors and enzymes involved in neurotransmission, leading to its anxiolytic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2,6-dimethoxy-benzamide is unique due to its combination of a pyrimidine ring, sulfonamide group, and benzamide moiety

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C21H22N4O5S/c1-13-12-19(23-14(2)22-13)25-31(27,28)16-10-8-15(9-11-16)24-21(26)20-17(29-3)6-5-7-18(20)30-4/h5-12H,1-4H3,(H,24,26)(H,22,23,25)

InChI Key

QJPBEYAQFWMEQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC

Origin of Product

United States

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